2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-3-nitro-4H,5H-pyrano[4,3-b]pyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-NITRO-4H,5H-PYRANO[3,2-C]PYRAN-5-ONE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential pharmacological properties. This compound belongs to the class of pyran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-AMINO-4-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-NITRO-4H,5H-PYRANO[3,2-C]PYRAN-5-ONE typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency and ability to produce complex molecules in a single step. A common synthetic route involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-AMINO-4-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-NITRO-4H,5H-PYRANO[3,2-C]PYRAN-5-ONE has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: Its biological activities are being explored for potential therapeutic applications.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar compounds include other pyran derivatives such as 2-amino-3-cyano-4H-chromenes and indole derivatives. Compared to these compounds, 2-AMINO-4-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-NITRO-4H,5H-PYRANO[3,2-C]PYRAN-5-ONE exhibits unique structural features and potentially distinct biological activities .
Properties
Molecular Formula |
C17H16N2O7 |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-3-nitro-4H-pyrano[3,2-c]pyran-5-one |
InChI |
InChI=1S/C17H16N2O7/c1-8-6-12-14(17(20)25-8)13(15(19(21)22)16(18)26-12)9-4-5-10(23-2)11(7-9)24-3/h4-7,13H,18H2,1-3H3 |
InChI Key |
TWFZDAYYMZIDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)[N+](=O)[O-])C3=CC(=C(C=C3)OC)OC)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.